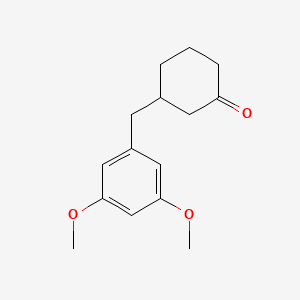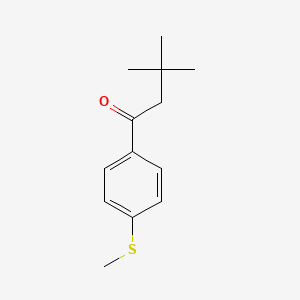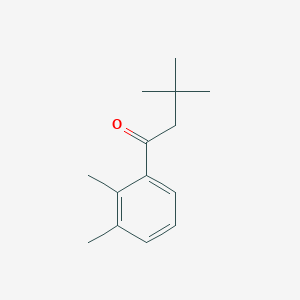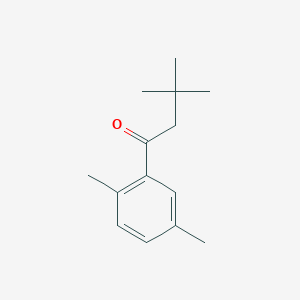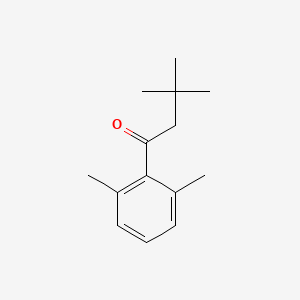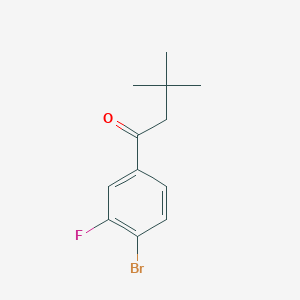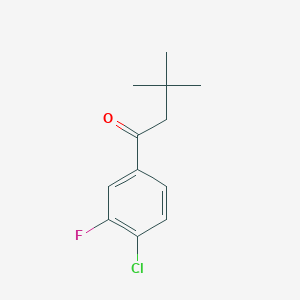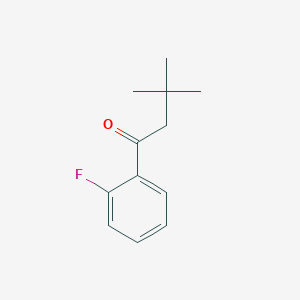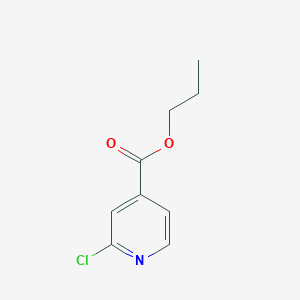
Propyl 2-chloroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-chloroisonicotinate is a chemical compound with the CAS Number: 898784-84-4 and a molecular weight of 199.64 . It is a colorless oil with the molecular formula C9H10ClNO2 .
Molecular Structure Analysis
The InChI code for Propyl 2-chloroisonicotinate is 1S/C9H10ClNO2/c1-2-5-13-9(12)7-3-4-11-8(10)6-7/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
Propyl 2-chloroisonicotinate has a molecular weight of 199.64 . It is a colorless oil . The density is predicted to be 1.206g/cm3 . The boiling point is predicted to be 284.9ºC .Wissenschaftliche Forschungsanwendungen
Chemical Surface Treatment and Adhesion
Research by Romero-Sánchez et al. (2000) investigated the use of various esters, including propyl acetate, for the chlorination of styrene-butadiene rubber (SBR). This study highlights the impact of solvent choice on the efficacy of chlorination and its subsequent effect on adhesion properties, particularly in the context of improving rubber surface adhesion through chemical treatments (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).
Embryogenesis and Environmental Health
McGee et al. (2012) conducted a study on the developmental toxicity of chlorinated phosphate esters (CPEs), including compounds structurally related to propyl 2-chloroisonicotinate, in zebrafish embryogenesis. This research provides insights into the impact of such compounds on vertebrate development, particularly the susceptibility of embryogenesis to certain chemical exposures (McGee, Cooper, Stapleton, & Volz, 2012).
Catalysis and Chemical Reactions
Chrysostomou, French, and Zaera (2000) explored the thermal activation of propyl groups on Pt(111) surfaces. This study is significant in understanding the behavior of propyl-related compounds in catalytic processes and surface chemistry, offering insights into reaction mechanisms at the molecular level (Chrysostomou, French, & Zaera, 2000).
Electrochemical Studies
Montoya and Mellado (2008) conducted electrochemical studies on 2-chloroisonicotinic acid, a compound closely related to propyl 2-chloroisonicotinate. Their work provides a detailed analysis of the electroreduction mechanism of this compound, contributing valuable information to the field of electrochemistry and its applications in various scientific domains (Montoya & Mellado, 2008).
Photocatalytic Degradation and Environmental Science
Konstantinou, Sakkas, and Albanis (2002) researched the photocatalytic degradation of propachlor, a compound structurally related to propyl 2-chloroisonicotinate, highlighting the process of light-induced degradation in aquatic environments. This study is crucial for understanding the environmental fate of similar compounds and their potential impact on water quality (Konstantinou, Sakkas, & Albanis, 2002).
Eigenschaften
IUPAC Name |
propyl 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-5-13-9(12)7-3-4-11-8(10)6-7/h3-4,6H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRPPCASEOPQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642143 |
Source


|
| Record name | Propyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-chloroisonicotinate | |
CAS RN |
898784-84-4 |
Source


|
| Record name | Propyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

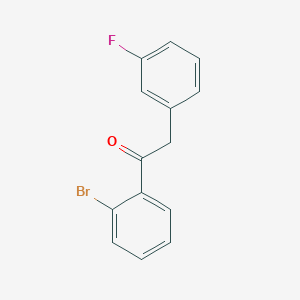
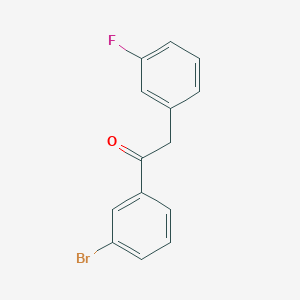
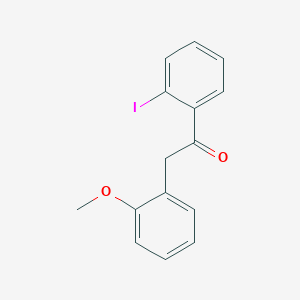
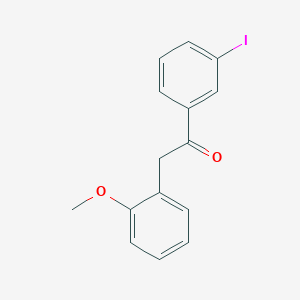
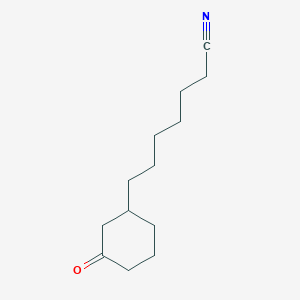
![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)
